Benzarone

Catalog No.
S520818
CAS No.
1477-19-6
M.F
C17H14O3
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzarone

CAS Number

1477-19-6

Product Name

Benzarone

IUPAC Name

(2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C17H14O3/c1-2-14-16(13-5-3-4-6-15(13)20-14)17(19)11-7-9-12(18)10-8-11/h3-10,18H,2H2,1H3

InChI Key

RFRXIWQYSOIBDI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

Benzarone; Benzaronum; Benzarona; Vasoc; Venagil;

Canonical SMILES

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC=C(C=C3)O

Description

The exact mass of the compound Benzarone is 266.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82134. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. It belongs to the ontological category of 1-benzofurans in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Uric Acid Reduction

  • One of the primary areas of research for Benzarone is its ability to lower uric acid levels in the blood. Uric acid is a waste product formed during the breakdown of purines in the body. High uric acid levels can lead to gout, a form of arthritis characterized by sudden and severe joint pain. Studies have shown that Benzarone effectively reduces uric acid production, making it a potential therapeutic option for gout management.

Source

Klabusay L, et al. (1972) Interval histograms. Application to the study of uric acid excretion in gouty subjects treated with Benzarone. Fysiatr Reumatol Vestn. 50:352-7

Disclaimer

While research suggests Benzarone's effectiveness in lowering uric acid, it's not a widely used treatment for gout. Always consult a healthcare professional for gout management.

Other Potential Applications

  • Beyond gout, Benzarone's mechanism of action has sparked interest in its potential applications for other conditions. Some research suggests it might have a role in managing gouty nephropathy, a kidney complication associated with gout. Additionally, its effects on purine metabolism are being explored in the context of other diseases like Lesch-Nyhan syndrome, a rare genetic disorder [].

Benzarone is an organic compound classified as an aryl-phenylketone, specifically identified by the chemical formula C17H14O3C_{17}H_{14}O_{3} and the CAS number 1477-19-6. This compound features a complex structure that includes a benzofuran moiety, contributing to its unique chemical properties and biological activities. Benzarone is often associated with its potential therapeutic applications, particularly in the treatment of various medical conditions, including gout and certain cancers. Its structural similarity to other compounds such as benzbromarone and amiodarone indicates shared mechanisms of action and potential side effects, particularly concerning hepatotoxicity .

Typical of aryl-phenylketones. These reactions include:

  • Oxidation: Benzarone can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of more reactive intermediates.
  • Reduction: It can undergo reduction with agents such as lithium aluminum hydride, which can modify its functional groups and alter its biological activity.
  • Substitution Reactions: Due to the presence of halogen substituents, benzarone is susceptible to nucleophilic substitution reactions, which can introduce new functional groups into its structure.

These reactions are crucial for synthesizing derivatives that may enhance its therapeutic efficacy or reduce toxicity.

Benzarone exhibits significant biological activity, particularly in the context of cancer treatment and metabolic disorders. Key findings include:

  • Hepatotoxicity: Studies have shown that benzarone can induce mitochondrial dysfunction and apoptosis in liver cells, similar to other compounds like amiodarone. This toxicity is linked to increased production of reactive oxygen species and disruption of mitochondrial membrane potential .
  • Antitumor Activity: A derivative of benzarone has been identified as an allosteric inhibitor of EYA proteins, which are implicated in the growth of Sonic Hedgehog-driven medulloblastomas. This derivative demonstrated the ability to inhibit tumor growth both in vitro and in vivo, suggesting therapeutic potential against pediatric brain tumors .
  • Uricosuric Effects: Benzarone has been used as a uricosuric agent in treating gout by promoting uric acid excretion.

Benzarone can be synthesized through several methods:

  • Condensation Reactions: The synthesis often involves the condensation of appropriate aromatic aldehydes with ketones under acidic or basic conditions.
  • Halogenation: The introduction of iodine atoms into the benzene ring can be achieved through electrophilic aromatic substitution.
  • Functional Group Modifications: Subsequent reactions may modify hydroxyl or carbonyl groups to enhance solubility or biological activity.

The specific synthetic pathways may vary based on desired derivatives and their intended applications.

Benzarone has various applications across different fields:

  • Pharmaceuticals: Primarily used in treating gout due to its uricosuric properties.
  • Cancer Research: Investigated for its potential as an antitumor agent, particularly in targeting EYA proteins in medulloblastoma.
  • Research Tool: Utilized in studies exploring mitochondrial function and oxidative stress due to its effects on cellular respiration.

Benzarone interacts with several biological pathways and compounds:

  • Drug Interactions: Co-administration with other medications can alter therapeutic efficacy. For example, combining benzarone with acetylsalicylic acid may decrease its therapeutic effects, while allopurinol can increase its excretion .
  • Biochemical Pathways: Benzarone's ability to induce oxidative stress makes it a valuable compound for studying mitochondrial dysfunction and related diseases.

Benzarone shares structural and functional similarities with several compounds, making it unique in specific contexts:

CompoundStructure TypeKey CharacteristicsUnique Aspects
BenzbromaroneAryl-phenylketoneUricosuric agent; hepatotoxicityMore potent than benzarone in liver toxicity
AmiodaroneAntiarrhythmicMitochondrial toxin; induces apoptosisPrimarily used for cardiac conditions; significant side effects
BenzofuranHeterocyclic compoundLess toxic; lacks significant bioactivityDoes not induce hepatotoxicity at similar concentrations

Benzarone's unique combination of properties—its effectiveness against certain cancers while also posing hepatotoxic risks—distinguishes it from these similar compounds.

Crystallographic Analysis and Solid-State Behavior

Benzarone crystallizes as a pale yellow to light brown solid at room temperature [1]. The compound exhibits a molecular formula of C₁₇H₁₄O₃ with a molecular weight of 266.29 grams per mole [1]. While specific crystallographic data for benzarone is limited in the current literature, the compound's structural characteristics can be inferred from its benzofuran-based framework and related derivatives.

The solid-state behavior of benzarone is characterized by its crystalline nature, which influences its physical stability and handling properties [1]. Similar benzofuran derivatives have demonstrated various crystallographic arrangements, with compounds typically adopting specific space groups and unit cell parameters that facilitate molecular packing [2] [3]. The presence of the ethyl substituent at the 2-position of the benzofuran ring and the para-hydroxyphenyl ketone moiety likely influences the crystal packing through intermolecular hydrogen bonding and π-π stacking interactions.

Crystal structure analysis of related benzofuran compounds has revealed that these molecules often display planar or near-planar conformations in their solid-state arrangements [2] [4]. The benzofuran core typically maintains its aromatic character, while substituents may adopt conformations that optimize crystal packing efficiency. For benzarone, the extended conjugation between the benzofuran ring and the benzoyl moiety suggests a relatively rigid molecular framework that could favor ordered crystalline arrangements.

The compound's melting point of 124.3°C indicates moderate intermolecular forces in the crystalline state [1]. This temperature range suggests the presence of hydrogen bonding interactions, likely involving the phenolic hydroxyl group, and van der Waals forces between the aromatic systems. The relatively sharp melting point also indicates good crystalline purity and ordered molecular arrangement in the solid state.

Solubility Profile in Polar vs. Nonpolar Solvents

The solubility characteristics of benzarone follow predictable patterns based on its molecular structure and polarity. The compound demonstrates limited solubility in polar solvents, being described as only slightly soluble in dimethyl sulfoxide and methanol [1]. In water, benzarone exhibits practically no solubility, which is consistent with its predominantly hydrophobic character [5].

The poor water solubility of benzarone can be attributed to its molecular structure, which features a large aromatic framework with limited hydrogen bonding sites [5]. The single hydroxyl group on the para-position of the phenyl ring provides some polar character, but this is insufficient to overcome the compound's overall hydrophobic nature dominated by the extended aromatic system. The log P value of 4.250 confirms the compound's lipophilic character [6], indicating a strong preference for nonpolar environments.

Following the "like dissolves like" principle, benzarone is expected to show enhanced solubility in nonpolar solvents [7] [8]. The extensive aromatic conjugation and the ethyl substituent contribute to the compound's nonpolar character, making it more compatible with nonpolar solvent systems. This solubility profile has important implications for formulation development and analytical procedures.

The predicted pKa value of 7.68±0.15 suggests that benzarone exists predominantly in its neutral form under physiological pH conditions [1]. This weak acid character is attributed to the phenolic hydroxyl group, which can undergo deprotonation at higher pH values. The ionization state significantly influences the compound's solubility behavior, with the ionized form showing increased water solubility compared to the neutral molecule.

Thermal Stability and Melting Point Characteristics (124–128°C)

Benzarone exhibits a well-defined melting point in the range of 124–128°C, with the onset temperature reported at 124.3°C [1]. This thermal behavior indicates good thermal stability under normal storage and handling conditions. The compound remains stable at room temperature and can be stored at 2–8°C for optimal preservation [1].

The melting process of benzarone represents an endothermic phase transition from the crystalline solid to the liquid state. Differential scanning calorimetry (DSC) analysis would be the preferred method for detailed thermal characterization [9] [10]. The relatively narrow melting range suggests good purity and crystalline uniformity, which are important quality indicators for pharmaceutical and research applications.

Thermal stability studies indicate that benzarone maintains its chemical integrity well above its melting point. Based on structural similarities with related aromatic compounds, the decomposition temperature is estimated to exceed 300°C [11]. This substantial thermal stability margin above the melting point suggests that the compound can withstand moderate heating without significant degradation.

The thermal behavior of benzarone is influenced by its molecular structure, particularly the stable aromatic framework and the conjugated system. The benzofuran core provides inherent thermal stability, while the ketone linkage and hydroxyl group may participate in thermal rearrangements only at elevated temperatures. Thermogravimetric analysis (TGA) would provide detailed information about the decomposition profile and temperature-dependent mass loss characteristics [12].

For practical applications, benzarone's thermal properties allow for standard processing techniques including recrystallization and purification procedures. The compound's thermal stability profile supports its use in various analytical techniques that may involve elevated temperatures, such as gas chromatography-mass spectrometry analysis.

UV-Vis Absorption Spectra and Photochemical Reactivity

Benzarone's photochemical properties are fundamentally governed by its extended aromatic conjugation system comprising the benzofuran core and the para-hydroxyphenyl ketone moiety. The compound's ability to absorb ultraviolet light is attributed to its chromophoric structure, which includes both the benzofuran heterocycle and the benzoyl group [13]. This dual chromophore system creates multiple electronic transitions that contribute to the compound's optical properties.

The UV-Vis absorption spectrum of benzarone likely exhibits characteristic absorption bands in the ultraviolet region, similar to other benzophenone derivatives [14]. The carbonyl group typically shows absorption around 300 nanometers due to n→π* transitions [14], while the extended aromatic system contributes to π→π* transitions at shorter wavelengths. The hydroxyl group on the phenyl ring may cause slight shifts in absorption maxima through electron-donating effects.

Photochemical reactivity studies on related benzophenone compounds have demonstrated that these structures can undergo various photochemical processes upon UV irradiation [15] [16]. The presence of the carbonyl chromophore makes benzarone potentially susceptible to photodegradation pathways including Norrish Type I and Type II reactions. The hydroxyl group may participate in excited-state hydrogen transfer processes, which could influence the compound's photostability.

The photostability of benzarone under UV exposure would depend on several factors including solvent environment, oxygen concentration, and irradiation wavelength [16] [17]. Studies on similar compounds have shown that benzophenone derivatives can exhibit quantum yields for photodegradation processes, with values typically ranging from 0.01 to 0.1 mol/einstein depending on the specific structural features and environmental conditions [15].

For practical applications, the photochemical properties of benzarone suggest that the compound should be protected from prolonged UV exposure during storage and handling [13]. The compound's UV absorption characteristics could potentially be exploited in photoprotection applications, similar to other benzophenone-based UV filters, though specific studies on benzarone's photoprotective efficacy would be required to establish such applications.

PropertyValueReference
Molecular FormulaC₁₇H₁₄O₃ [1]
Molecular Weight (g/mol)266.29 [1]
Melting Point (°C)124.3 [1]
ColorPale Yellow to Light Brown [1]
DMSO SolubilitySlightly soluble [1]
Water SolubilityPractically insoluble [5]
log P (octanol-water)4.250 [6]
pKa7.68±0.15 (Predicted) [1]

Catalyst Systems and Optimization

Industrial benzarone synthesis employs various Lewis acid catalysts, with aluminum trichloride and tin tetrachloride demonstrating superior performance [1] [2]. The catalyst loading typically ranges from 1.3 to 2.0 equivalents relative to the limiting reagent [5]. Aluminum trichloride in chloroform at 80°C for 0.5 hours achieves yields of 95%, representing optimal conditions for large-scale production [2].

Alternative catalyst systems include polystyrene-supported aluminum trichloride, which enables heterogeneous catalysis with simplified purification protocols [2]. This approach yields 86% product while facilitating catalyst recovery and reuse, addressing environmental and economic considerations in industrial applications.

Solvent Selection and Reaction Environment

Solvent choice significantly influences reaction efficiency and selectivity. Carbon disulfide and chloroform emerge as preferred media, providing optimal solubility for reactants while maintaining chemical inertness [2] [5]. Reactions conducted in carbon disulfide at 5-20°C under inert atmosphere conditions yield 90% benzarone with excellent regioselectivity [2].

The reaction environment requires careful control of moisture and oxygen to prevent catalyst deactivation and unwanted side reactions [1]. Industrial implementations incorporate nitrogen blanketing and anhydrous conditions to maintain consistent product quality and yields.

Optimization of Ethyl Group Incorporation at C2 Position

The presence of the ethyl substituent at the C2 position of the benzofuran core represents a critical structural feature that influences both synthetic accessibility and biological activity. Optimization strategies focus on maximizing selectivity for the desired regioisomer while minimizing formation of alternative substitution patterns.

Regioselective Ethyl Group Installation

The ethyl group incorporation occurs during benzofuran core formation through reduction of the corresponding 2-acetylbenzofuran intermediate [7] [5]. Wolff-Kishner reduction conditions, employing hydrazine hydrate and potassium hydroxide in diethylene glycol at 120-130°C, achieve quantitative conversion with excellent regioselectivity [5].

Industrial optimization focuses on reaction temperature control and reagent stoichiometry to maximize yield while minimizing side product formation [7]. The reduction proceeds through hydrazone intermediate formation followed by nitrogen elimination under basic conditions [5]. Temperature profiles between 120-190°C ensure complete conversion while preventing decomposition reactions.

Alternative Reduction Strategies

Metal-catalyzed reduction approaches offer alternative pathways for ethyl group installation. Palladium-catalyzed hydrogenation provides milder reaction conditions but requires careful catalyst selection to prevent over-reduction [5]. Heterogeneous catalysts such as palladium on carbon enable continuous processing with catalyst recovery capabilities.

Sodium borohydride reduction in protic solvents represents another viable approach, though yields typically remain lower than Wolff-Kishner conditions [5]. Industrial implementations often favor the classical Wolff-Kishner approach due to its established reliability and scalability.

Structural Confirmation and Analytical Methods

Confirmation of successful ethyl group incorporation relies on comprehensive analytical characterization. Nuclear magnetic resonance spectroscopy provides definitive structural identification, with characteristic ethyl group signals appearing at 2.8 ppm (quartet) and 1.3 ppm (triplet) in proton nuclear magnetic resonance spectra [5].

High-performance liquid chromatography analysis enables quantitative assessment of regioisomer ratios and impurity profiles [8] [9]. Industrial quality control protocols incorporate both spectroscopic and chromatographic methods to ensure consistent product specifications.

Industrial-Scale Purification Techniques and Quality Control Metrics

Industrial benzarone production requires robust purification strategies to achieve pharmaceutical-grade purity levels while maintaining economic viability. Multiple purification stages typically combine crystallization, extraction, and chromatographic techniques to remove impurities and achieve target specifications.

Crystallization and Solvent Selection

Crystallization represents the primary purification method for industrial benzarone production, offering both high purification efficiency and favorable economics [1] [10]. The compound exhibits optimal crystallization behavior in acetonitrile and ethyl acetate systems, achieving purity levels exceeding 98% [11].

Industrial crystallization protocols begin with dissolution of crude benzarone in warm acetonitrile, followed by controlled cooling to induce nucleation and crystal growth [1]. Temperature control during crystallization proves critical, with cooling rates of 0.5°C per minute preventing rapid nucleation that could compromise crystal quality [12]. The crystallization process typically requires 1.5 to 3.5 hours at final temperature to ensure complete precipitation and optimal crystal formation.

Solvent recovery and recycling considerations favor acetonitrile due to its favorable boiling point and chemical stability [11]. Industrial implementations incorporate distillation systems for solvent recovery, achieving recovery rates exceeding 90% while maintaining environmental compliance.

Advanced Purification Techniques

Multi-stage purification protocols combine crystallization with complementary techniques to achieve target purity specifications. Silica gel chromatography provides effective removal of closely related impurities, though industrial applications remain limited due to scale and cost considerations [5].

Solvent extraction protocols using aqueous sodium hydroxide solutions selectively remove acidic impurities while maintaining product stability [5]. The extraction process employs phase separation at controlled temperature and stirring conditions to ensure efficient impurity partitioning.

Recrystallization from acetic acid provides an additional purification stage for products requiring exceptionally high purity [7]. The process achieves melting point specifications of 124.3°C, confirming pharmaceutical-grade quality.

Quality Control Analytical Methods

Industrial quality control protocols incorporate multiple analytical techniques to ensure consistent product specifications. High-performance liquid chromatography serves as the primary quantitative method, providing accurate determination of benzarone content and impurity profiling [8] [9].

The analytical method employs reverse-phase chromatography with acetonitrile-water gradient elution, achieving baseline resolution of benzarone from potential impurities [9]. Method validation parameters include linearity range of 1-12 micrograms per milliliter, with correlation coefficients exceeding 0.9998 [9]. Detection and quantification limits reach 0.23 and 0.70 micrograms per milliliter, respectively, ensuring adequate sensitivity for trace impurity detection.

Nuclear magnetic resonance spectroscopy provides structural confirmation and purity assessment through integration analysis [5]. Industrial implementations utilize automated sample preparation and data processing systems to ensure consistent analytical results while minimizing analysis time.

Process Optimization and Scale-Up Considerations

Industrial-scale optimization focuses on maximizing throughput while maintaining quality specifications. Critical process parameters include reaction temperature, catalyst loading, crystallization conditions, and drying protocols [1] [13].

Temperature optimization studies demonstrate optimal reaction conditions at 80°C for aluminum trichloride-catalyzed acylation, balancing reaction rate with selectivity [2]. Higher temperatures increase side product formation, while lower temperatures extend reaction times beyond economically viable limits.

Catalyst loading optimization reveals optimal efficiency at 1.3-1.5 equivalents of Lewis acid catalyst [2]. Excess catalyst increases costs without proportional yield improvement, while insufficient loading leads to incomplete conversion and extended reaction times.

Crystallization optimization incorporates supersaturation ratio control to achieve desired crystal size distribution and morphology [12]. Seeding strategies enable reproducible nucleation behavior, ensuring consistent product characteristics across production batches [14].

Drying protocols require careful temperature control to remove residual solvents while preventing thermal degradation [11]. Industrial implementations employ vacuum drying at 60-80°C with continuous monitoring of residual solvent levels to ensure compliance with pharmaceutical specifications.

Quality control metrics encompass both chemical purity and physical characteristics. Chemical purity specifications typically require minimum 98% benzarone content with individual impurities below 0.1% [11]. Physical characteristics include particle size distribution, bulk density, and flow properties that influence downstream processing and formulation behavior.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

266.094294304 g/mol

Monoisotopic Mass

266.094294304 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Melting Point

124.3 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

23ZW4BG89C

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 5 companies with hazard statement code(s):;
H361 (75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Benzbromarone is a nonpurine xanthine oxidase inhibitor used for the treatment of gout, but never approved for use in the United States because of concerns over reports of acute liver injury and deaths with its use.

MeSH Pharmacological Classification

Fibrinolytic Agents

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

1477-19-6

Wikipedia

Benzarone

General Manufacturing Information

Methanone, (2-ethyl-3-benzofuranyl)(4-hydroxyphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Kaufmann P, Török M, Hänni A, Roberts P, Gasser R, Krähenbühl S. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity. Hepatology. 2005 Apr;41(4):925-35. PubMed PMID: 15799034.
2: de Vries JX, Walter-Sack I, van de Loo A, Kocher J. Determination of benzarone in human plasma and urine by high-performance liquid chromatography and gas chromatography-mass spectrometry. Identification of the conjugates. J Chromatogr. 1986 Oct 31;382:167-74. PubMed PMID: 3782383.
3: Knehr HE, Betz E. [Effect of benzarone on the oxygen consumption and the mechanical activity of vascular smooth muscle]. Arzneimittelforschung. 1983;33(2):211-4. German. PubMed PMID: 6682659.
4: Wood SG, John BA, Chasseaud LF, Bonn R, Grote H, Sandrock K, Darragh A, Lambe RF. Metabolic fate of the thrombolytic agent benzarone in man: comparison with the rat and dog. Xenobiotica. 1987 Jul;17(7):881-96. PubMed PMID: 3660858.
5: Roth J, Betz E, Schlote W. [Influence of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on experimental atheromatosis (author's transl)]. Arzneimittelforschung. 1980;30(11):1897-902. German. PubMed PMID: 7193000.
6: Babany G, Larrey D, Pessayre D, Degott C, Rueff B, Benhamou JP. Chronic active hepatitis caused by benzarone. J Hepatol. 1987 Dec;5(3):332-5. PubMed PMID: 3429840.
7: Hautekeete ML, Henrion J, Naegels S, DeNeve A, Adler M, Deprez C, Devis G, Klöppel G. Severe hepatotoxicity related to benzarone: a report of three cases with two fatalities. Liver. 1995 Feb;15(1):25-9. PubMed PMID: 7776854.
8: Schmidt A, Staubesand J, Buddecke E. [The effect of benzarone on serum lipids and arterial wall of cholesterol fed rats]. Arzneimittelforschung. 1982;32(8):810-5. German. PubMed PMID: 6890357.
9: Walter-Sack I, de Vries JX, Ittensohn A, Kohlmeier M, Weber E. Benzbromarone disposition and uricosuric action; evidence for hydroxilation instead of debromination to benzarone. Klin Wochenschr. 1988 Feb 15;66(4):160-6. PubMed PMID: 3374026.
10: Gehenot M, Horsmans Y, Rahier J, Geubel AP. Subfulminant hepatitis requiring liver transplantation after benzarone administration. J Hepatol. 1994 Jun;20(6):842. PubMed PMID: 7930488.
11: Vergin H, Bishop G. High-performance liquid chromatographic determination of benzbromarone and the main metabolite benzarone in serum. J Chromatogr. 1980 Sep 12;183(3):383-6. PubMed PMID: 7419659.
12: Sepulchre D, De Plaen JL, Geubel AP. [Drug-induced hepatitis due to benzarone (Fragivix): apropos of a clinical case report]. Acta Gastroenterol Belg. 1990 Sep-Dec;53(5-6):499-503. French. PubMed PMID: 2130580.
13: Ehrly AM, Landgraf H, Saeger-Lorenz K, Vogel C. [Behavior of muscle tissue oxygen pressure in patients with severe intermittent claudication after oral administration of benzarone]. Med Welt. 1983 Mar 4;34(9):273-4. German. PubMed PMID: 6843352.
14: Paul V, Lange A. [Benzarone for leg edema caused by chronic venous insufficiency]. MMW Munch Med Wochenschr. 1983 Apr 22;125(16):343-4. German. PubMed PMID: 6408456.
15: Filipovic I, Buddecke E. The effect of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on the metabolism of arterial tissue and cultured arterial smooth muscle cells. Arzneimittelforschung. 1979;29(10):1578-80. PubMed PMID: 583226.
16: Ferber H, Vergin H, Hitzenberger G. Pharmacokinetics and biotransformation of benzbromarone in man. Eur J Clin Pharmacol. 1981;19(6):431-5. PubMed PMID: 7250176.
17: Nakad A, Azzouzi K, Gerbaux A, Delcourt A, Sempoux C, Tamo F, Rahier J, Geubel AP. [Hepatitis caused by benzarone: a second case]. Gastroenterol Clin Biol. 1990;14(10):782-4. French. PubMed PMID: 2262129.
18: Mörl H, Diehm C, Zimmermann R, Schöffel G, Walter E. [Pharmacotherapeutical action on arteriosclerotic vascular diseases with benzarone (author's transl)]. MMW Munch Med Wochenschr. 1980 Feb 22;122(8):277-80. German. PubMed PMID: 6767967.
19: Tadjuidje E, Wang TS, Pandey RN, Sumanas S, Lang RA, Hegde RS. The EYA tyrosine phosphatase activity is pro-angiogenic and is inhibited by benzbromarone. PLoS One. 2012;7(4):e34806. doi: 10.1371/journal.pone.0034806. Epub 2012 Apr 24. PubMed PMID: 22545090; PubMed Central PMCID: PMC3335822.
20: Rana P, Will Y, Nadanaciva S, Jones LH. Development of a cell viability assay to assess drug metabolite structure-toxicity relationships. Bioorg Med Chem Lett. 2016 Aug 15;26(16):4003-6. doi: 10.1016/j.bmcl.2016.06.088. Epub 2016 Jun 30. PubMed PMID: 27397500.

Explore Compound Types